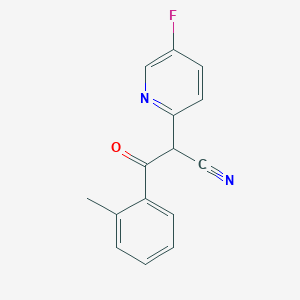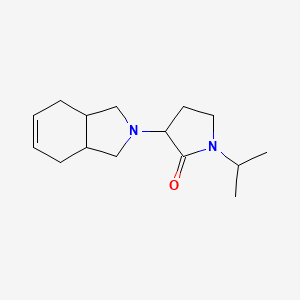
2-(5-Fluoropyridin-2-yl)-3-(2-methylphenyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoropyridin-2-yl)-3-(2-methylphenyl)-3-oxopropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is commonly referred to as 'FP-2' and has been studied extensively for its ability to inhibit certain enzymes and proteins in biological systems.
作用機序
FP-2 inhibits the activity of PDE4 by binding to the enzyme's active site and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP). cAMP is an important intracellular signaling molecule that regulates various cellular processes such as inflammation, cell proliferation, and apoptosis. By inhibiting PDE4, FP-2 increases the levels of cAMP, which in turn leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
FP-2 has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo studies. Inhibition of PDE4 by FP-2 has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in human immune cells. FP-2 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. In addition, FP-2 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
FP-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FP-2 has a high binding affinity for PDE4, which makes it a potent inhibitor of the enzyme. However, FP-2 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, FP-2 can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of FP-2. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of FP-2. Another direction is the investigation of the effects of FP-2 on other biological processes such as angiogenesis and autophagy. The use of FP-2 in combination with other drugs for the treatment of various diseases is also an area of potential research. Finally, the development of new delivery methods for FP-2 that improve its solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, FP-2 is a chemical compound that has significant potential for the treatment of various diseases. The compound has been extensively studied for its ability to inhibit PDE4 and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. FP-2 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of FP-2, including the development of more potent and selective inhibitors, investigation of its effects on other biological processes, and the development of new delivery methods.
合成法
The synthesis method of FP-2 involves the reaction of 5-fluoropyridine-2-carboxylic acid with 2-methylphenylacetonitrile in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or N-methyl-2-pyrrolidone at elevated temperatures. The resulting product is purified using chromatography techniques to obtain pure FP-2.
科学的研究の応用
FP-2 has been extensively studied for its potential applications in drug discovery and development. The compound has been found to inhibit certain enzymes and proteins that are involved in various biological processes such as cancer cell proliferation, inflammation, and neurodegenerative diseases. FP-2 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating the immune response and inflammation. Inhibition of PDE4 has been suggested as a potential therapeutic strategy for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
特性
IUPAC Name |
2-(5-fluoropyridin-2-yl)-3-(2-methylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-2-3-5-12(10)15(19)13(8-17)14-7-6-11(16)9-18-14/h2-7,9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVATWYLXUSEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C#N)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)
![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)

![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)